molecular formula C16H21BF3NO5S B7958396 N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B7958396
M. Wt: 407.2 g/mol
InChI Key: KLSAOQWVCMUPOJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its boronic acid derivative and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

  • Reduction: The sulfonamide group can be reduced to an amine.

  • Substitution: The boronic acid derivative can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate, Na2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Oxidation: Trifluoromethoxybenzenesulfonic acid derivatives.

  • Reduction: Cyclopropylamine derivatives.

  • Substitution: Biaryl compounds through cross-coupling reactions.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the development of bioactive compounds for drug discovery.

  • Industry: Utilized in the production of advanced materials and chemical reagents.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness: This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. The presence of the boronic acid derivative also allows for participation in cross-coupling reactions, making it valuable in synthetic chemistry.

Properties

IUPAC Name

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF3NO5S/c1-14(2)15(3,4)26-17(25-14)12-9-11(24-16(18,19)20)7-8-13(12)27(22,23)21-10-5-6-10/h7-10,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSAOQWVCMUPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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